molecular formula C9H14ClN3 B7837720 [Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride

[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride

Cat. No.: B7837720
M. Wt: 199.68 g/mol
InChI Key: MIUFWHOMWWNKFK-UHFFFAOYSA-N
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Description

[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azanium ion and a chloride ion. It is often used as a starting material for the synthesis of various dyes and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with ammonium chloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to yield the final product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride as a reducing agent.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide and halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, secondary amines, and quinone derivatives.

Scientific Research Applications

[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe in biological assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and antipsychotic drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride exerts its effects involves the interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and conditions. The compound’s structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both research and industry, making it a valuable chemical in various fields.

Properties

IUPAC Name

[amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUFWHOMWWNKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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